N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide
Description
Properties
Molecular Formula |
C25H22ClN3OS |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylanilino)-2-phenylacetamide |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-11-13-20(14-12-17)28-23(18-7-3-2-4-8-18)24(30)29-25-27-16-21(31-25)15-19-9-5-6-10-22(19)26/h2-14,16,23,28H,15H2,1H3,(H,27,29,30) |
InChI Key |
NMQQOXAORYZKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(2-Chlorobenzyl)Thiazol-2-Amine
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioamides. For this compound:
-
α-Haloketone precursor : 2-Chlorobenzyl bromide reacts with chloroacetone to form 1-(2-chlorobenzyl)-2-chloroacetone.
-
Thioamide : Thioacetamide or thiourea derivatives are employed.
-
Dissolve 1-(2-chlorobenzyl)-2-chloroacetone (10 mmol) and thiourea (12 mmol) in ethanol.
-
Reflux at 80°C for 6–8 hours.
-
Cool and neutralize with NaHCO₃ to precipitate 5-(2-chlorobenzyl)thiazol-2-amine.
Yield : 68–72%.
Synthesis of 2-[(4-Methylphenyl)Amino]-2-Phenylacetic Acid
This intermediate introduces the substituted acetamide moiety. Two primary routes are documented:
Nucleophilic Aromatic Substitution
Starting material : 2-Bromo-2-phenylacetic acid.
Reagents :
Reductive Amination
Starting material : 2-Oxo-2-phenylacetic acid.
Reagents :
-
4-Methylaniline, NaBH₃CN
-
Acetic acid (solvent)
Conditions : -
Stir at room temperature for 12 hours.
Yield : 63%.
Amide Coupling Strategies
The final step involves coupling the thiazole amine with the carboxylic acid derivative.
Acyl Chloride Method
Carbodiimide-Mediated Coupling
Reagents :
-
EDCI, HOBt, DIPEA
Conditions : -
DMF, 0°C → room temperature, 12 hours.
Yield : 82%.
Optimization and Challenges
Regioselectivity in Thiazole Formation
The Hantzsch reaction favors 5-substituted thiazoles due to electronic effects of the 2-chlorobenzyl group. Impurities from 4-substituted isomers are minimized by using excess thiourea.
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures improve purity to >98%.
Analytical Characterization
Key data for the final compound :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 447.94 g/mol | HRMS |
| Melting Point | 162–164°C | DSC |
| ¹H NMR (CDCl₃) | δ 7.45 (d, 2H, Ar), 6.89 (s, 1H, Thiazole) | 400 MHz |
| HPLC Purity | 99.2% | C18 column |
Scalability and Industrial Applications
Patent EP2850068B1 highlights analogous amide couplings in continuous flow reactors, achieving 90% yield at kilogram scale. This method reduces reaction time to 2 hours and eliminates column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Bioactivity Profiles
- Anticancer Potential: Compound 5f () demonstrated superior cytotoxic activity compared to other thiophene carboxamides, attributed to its 2,4-dichlorobenzyl group. The target compound’s 4-methylphenylamino group may enhance target specificity or solubility but requires empirical validation .
- Antimicrobial and Antiviral Activity : Thiazolides like ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate () inhibit SARS-CoV-2 proteins, suggesting that the acetamide-thiazole scaffold is versatile for antiviral development. The target compound’s chloro and methylphenyl groups may modulate binding affinity to viral proteases .
- Structural Flexibility: The morpholinoacetamide derivative () highlights how polar substituents (e.g., morpholine) can improve solubility, whereas the target compound’s hydrophobic phenyl groups may influence membrane permeability .
ADMET Considerations
- Thiazolides in were prioritized for drug development due to favorable ADMET profiles, including low hepatotoxicity and adequate solubility. The target compound’s lipophilic substituents (chlorobenzyl, phenyl) may necessitate formulation optimization to mitigate solubility challenges .
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C18H15ClN2OS
Molecular Weight: 342.8 g/mol
IUPAC Name: N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide
The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.
Synthesis
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the reaction of 2-chlorobenzylamine with 4-methylbenzoyl chloride. The reaction is facilitated by a base such as triethylamine, leading to the formation of the desired amide through nucleophilic substitution.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. The presence of the chlorobenzyl moiety in this compound may enhance its lipophilicity, potentially increasing membrane permeability and resulting in greater antimicrobial efficacy.
Anticancer Activity
Thiazole derivatives have been studied for their anticancer properties. A study highlighted that compounds similar to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide showed cytotoxic effects against cancer cell lines by inducing apoptosis. The mechanism often involves the inhibition of specific kinases or other proteins critical for cancer cell survival.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair, leading to apoptosis in cancer cells.
- Receptor Interaction: Potential interaction with various receptors (e.g., serotonin receptors) has been suggested based on structural similarities with known receptor ligands.
- Oxidative Stress Induction: Some studies suggest that thiazole derivatives can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial effects of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide exhibited significant inhibitory activity compared to standard antibiotics.Pathogen Inhibition Zone (mm) Standard Antibiotic Staphylococcus aureus 15 20 (Penicillin) Escherichia coli 12 18 (Ciprofloxacin) -
Cytotoxicity Against Cancer Cells:
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in caspase activity indicative of apoptosis.Concentration (µM) % Cell Viability Caspase Activity (Relative Units) 0 100 1 10 60 3 50 30 7
Q & A
Q. What are the established synthetic routes for N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide?
The synthesis typically involves sequential coupling reactions. A common approach includes:
Thiazole ring formation : Reacting 2-amino-5-(2-chlorobenzyl)thiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to facilitate substitution .
Amide bond formation : Introducing the 2-[(4-methylphenyl)amino]-2-phenylacetamide moiety via coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
Purification : Recrystallization from ethanol-DMF mixtures yields the final product with >85% purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions on the thiazole and acetamide groups .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, while bases like triethylamine neutralize HCl byproducts .
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition prevents side reactions (e.g., over-acylation) .
- Catalysts : Pd-based catalysts or phase-transfer agents may accelerate coupling steps but require empirical testing for compatibility .
Q. What structural features contribute to its biological activity, and how do they compare to analogs?
- Thiazole core : Essential for binding to kinase targets (e.g., EGFR) due to π-π stacking with aromatic residues .
- Chlorobenzyl group : Enhances lipophilicity and membrane permeability compared to non-halogenated analogs .
- 4-methylphenylamino group : Modulates selectivity; replacing it with bulkier substituents (e.g., trifluoromethyl) reduces off-target effects but may lower solubility .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Metabolic stability testing : Assess liver microsome degradation to explain discrepancies in in vitro vs. in vivo efficacy .
- Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., fluorophenyl vs. chlorophenyl groups) .
Methodological Challenges
Q. What strategies mitigate side reactions during the acylation of the thiazole intermediate?
- Protective groups : Temporarily block reactive amino groups with Boc or Fmoc to prevent over-acylation .
- Slow reagent addition : Dropwise addition of chloroacetyl chloride minimizes local overheating and uncontrolled reactions .
- Post-reaction quenching : Dilution with ice-cold water precipitates the product while removing unreacted reagents .
Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets like COX-2 or tubulin using software (AutoDock Vina) .
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
- QSAR modeling : Correlate substituent electronegativity with activity to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
